molecular formula C20H15BrN4O B4230090 N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4230090
M. Wt: 407.3 g/mol
InChI Key: GCMIOWXPCKYTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied extensively, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. This leads to cell cycle arrest and eventually, cell death.
Biochemical and Physiological Effects:
N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is that it is relatively easy to synthesize and can be produced in high yield and purity. It is also stable and can be stored for long periods of time. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of future directions for research on N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of research is in the development of new cancer treatments based on this compound. It has also been suggested that this compound could be used as a tool for studying the cell cycle and the mechanisms of cell growth and proliferation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Scientific Research Applications

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c21-16-11-22-19-18(12-23-25(19)14-16)20(26)24(17-9-5-2-6-10-17)13-15-7-3-1-4-8-15/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMIOWXPCKYTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=C4N=CC(=CN4N=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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